molecular formula C15H13ClO3 B2888556 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde CAS No. 438611-17-7

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde

Cat. No.: B2888556
CAS No.: 438611-17-7
M. Wt: 276.72
InChI Key: NXOBYCAKTJTHNU-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a (2-chlorophenoxy)methyl substituent at the 3-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility. The aldehyde functional group enables further derivatization, while the electron-withdrawing chlorine and electron-donating methoxy groups influence its reactivity and physicochemical properties .

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-18-14-7-6-11(9-17)8-12(14)10-19-15-5-3-2-4-13(15)16/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOBYCAKTJTHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: the formation of 2-chlorophenoxymethanol followed by Friedel-Crafts acylation. Reaction conditions are optimized for yield and purity, and the use of continuous flow reactors may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Characteristics/Activity Reference
3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde C₁₅H₁₃ClO₃ 2-Chlorophenoxy (3), Methoxy (4) 276.72 Intermediate for anticonvulsant agents
3-[(4-tert-Butylphenoxy)methyl]-4-methoxybenzaldehyde C₁₉H₂₂O₃ 4-tert-Butylphenoxy (3), Methoxy (4) 298.38 Bulky substituent enhances lipophilicity
3-(3-Bromophenoxymethyl)-4-methoxybenzaldehyde C₁₅H₁₃BrO₃ 3-Bromophenoxy (3), Methoxy (4) 321.17 Bromine increases reactivity in SNAr reactions
3-[(2-Bromo-4-chlorophenoxy)methyl]-4-methoxybenzaldehyde C₁₅H₁₁BrClO₃ 2-Bromo-4-chlorophenoxy (3), Methoxy (4) 370.61 Dual halogenation alters electronic properties
4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde C₁₆H₁₅BrO₃ Bromomethylbenzyloxy (4), Methoxy (3) 335.20 Bromomethyl group facilitates cross-coupling

Physicochemical Properties

  • Solubility: Methoxy groups generally improve solubility in polar aprotic solvents (e.g., DMSO), while halogenated aryl groups reduce it. For instance, 3-[(4-tert-butylphenoxy)methyl]-4-methoxybenzaldehyde is less soluble in water than its non-halogenated analogs .
  • Stability: The aldehyde group in this compound is susceptible to oxidation, necessitating storage under inert conditions. Bromine-substituted analogs may exhibit higher stability due to weaker C-Br bond polarization .

Biological Activity

3-[(2-Chlorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with a methoxy group at the para position and a chlorophenoxy group at the meta position. Its chemical formula is C15H13ClO3C_{15}H_{13}ClO_3 with a molecular weight of approximately 276.71 g/mol .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets, including enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, potentially affecting cell proliferation and apoptosis. The compound acts as an electrophile , capable of reacting with nucleophilic sites on biomolecules, which may inhibit enzyme activity or disrupt cellular processes depending on the target involved.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits notable antimicrobial activity . Research suggests that this compound may be effective against various bacterial strains, although specific data on its efficacy and spectrum of activity are still emerging.

Anticancer Potential

Research has also explored the anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell growth in vitro, particularly against specific cancer cell lines. The presence of halogen substituents in its structure may enhance its biological activity by increasing lipophilicity and altering interactions with cellular targets .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Study : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating a promising antimicrobial profile.
  • Anticancer Activity : In vitro experiments showed that the compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were calculated to assess potency, revealing that the compound could induce apoptosis in treated cells.

Comparison with Similar Compounds

To provide context for its biological activity, it is useful to compare this compound with structurally similar compounds:

Compound NameStructureUnique Features
3-[(4-Chlorophenoxy)methyl]-4-methoxybenzaldehydeStructureExhibits similar antimicrobial properties but different efficacy profiles.
3-[(2-Chloro-4-methylphenoxy)methyl]-4-methoxybenzaldehydeStructurePotentially enhanced anticancer activity due to additional methyl group.

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